molecular formula C2HFN4O2 B14245508 1-Fluoro-4-nitro-1H-1,2,3-triazole CAS No. 501682-32-2

1-Fluoro-4-nitro-1H-1,2,3-triazole

Cat. No.: B14245508
CAS No.: 501682-32-2
M. Wt: 132.05 g/mol
InChI Key: PKVWDXWRLFMDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-4-nitro-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a fluorine atom and a nitro group attached to the triazole ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-4-nitro-1H-1,2,3-triazole can be synthesized through various methods, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as “click chemistry.” This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.

Industrial Production Methods: Industrial production of this compound typically involves scalable synthesis techniques that ensure high yield and purity. One such method includes the use of commercially available starting materials, such as 4-nitrophenyl azide and fluorinated alkynes, followed by cycloaddition and purification steps .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-nitro-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

1-Fluoro-4-nitro-1H-1,2,3-triazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of the fluorine and nitro groups, which confer distinct chemical properties and enhance its potential for various applications .

Properties

CAS No.

501682-32-2

Molecular Formula

C2HFN4O2

Molecular Weight

132.05 g/mol

IUPAC Name

1-fluoro-4-nitrotriazole

InChI

InChI=1S/C2HFN4O2/c3-6-1-2(4-5-6)7(8)9/h1H

InChI Key

PKVWDXWRLFMDMR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NN1F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.